![molecular formula C23H20N4O6 B2939828 6-(苯并[d][1,3]二氧杂环-5-基)-2-(2-(3-(2,3-二甲氧基苯基)-1,2,4-恶二唑-5-基)乙基)嘧啶并[3(2H)]-酮 CAS No. 1112418-52-6](/img/structure/B2939828.png)
6-(苯并[d][1,3]二氧杂环-5-基)-2-(2-(3-(2,3-二甲氧基苯基)-1,2,4-恶二唑-5-基)乙基)嘧啶并[3(2H)]-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, the conditions required for the reaction, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学研究应用
杂环化合物的合成和生物活性
合成和抗菌活性:Bassyouni 等人 (2012) 的一项研究涉及合成一系列化合物,包括 1,3,4-恶二唑衍生物,并评估其抗氧化和抗菌活性。这项研究强调了杂环化合物在开发新型抗菌剂中的重要性。合成的化合物对包括金黄色葡萄球菌和白色念珠菌在内的各种病原体表现出高活性,凸显了它们作为先导化合物在进一步抗菌药物开发中的潜力 (Bassyouni 等,2012)。
杂环系统的抗病毒活性:Hashem 等人 (2007) 的另一项研究重点是将某些呋喃酮转化为各种杂环系统,如嘧啶酮和恶二唑,并评估其抗病毒活性。一些化合物对甲型肝炎病毒 (HAV) 和单纯疱疹病毒 (HSV-1) 表现出有希望的活性,表明杂环化合物在抗病毒治疗中的潜力 (Hashem 等,2007)。
抗菌剂开发:Shruthi 等人 (2016) 报告了新型苯并咪唑-恶二唑杂化分子作为抗菌剂的设计和合成。这项研究强调了杂化杂环化合物在开发新型抗菌剂中的重要性,对结核分枝杆菌表现出显着的活性,一些化合物的性能优于标准药物 (Shruthi 等,2016)。
合成和分子对接用于抗菌活性:Flefel 等人 (2018) 关于合成新型吡啶衍生物并评估其抗菌和抗氧化活性的研究证明了计算研究在指导新药开发中的作用。分子对接有助于识别对细菌和真菌菌株具有潜在活性的化合物,表明了药物设计的系统方法 (Flefel 等,2018)。
安全和危害
属性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6/c1-29-18-5-3-4-15(22(18)30-2)23-24-20(33-26-23)10-11-27-21(28)9-7-16(25-27)14-6-8-17-19(12-14)32-13-31-17/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVGYEBXJDCPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。